Flutropium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

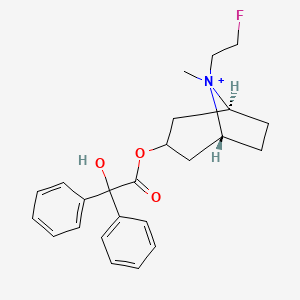

Le Flutropium est un ester carboxylique résultant de la condensation formelle du groupe carboxy de l'acide hydroxy(diphényl)acétique avec le groupe hydroxy du (3-endo,8-syn)-8-(2-fluoroéthyl)-3-hydroxy-8-méthyl-8-azoniabicyclo[3.2.1]octane . Son sel de bromure est utilisé comme médicament pour le traitement de l'asthme et de la bronchopneumopathie chronique obstructive .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le Flutropium est synthétisé par la condensation formelle de l'acide hydroxy(diphényl)acétique avec le (3-endo,8-syn)-8-(2-fluoroéthyl)-3-hydroxy-8-méthyl-8-azoniabicyclo[3.2.1]octane . Les conditions réactionnelles impliquent généralement l'utilisation de solvants et de catalyseurs appropriés pour faciliter le processus d'estérification.

Méthodes de production industrielle

La production industrielle du bromure de this compound implique la synthèse du composé de base suivie de sa conversion en sel de bromure. Ce procédé garantit la stabilité et l'efficacité du composé pour les applications médicales .

Analyse Des Réactions Chimiques

Types de réactions

Le Flutropium subit diverses réactions chimiques, notamment :

Oxydation : Le groupe alcool tertiaire du this compound peut être oxydé dans des conditions spécifiques.

Substitution : Le groupe fluoroéthyle peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Substitution : Des nucléophiles tels que des ions hydroxyde ou des amines peuvent être employés dans des réactions de substitution.

Principaux produits formés

Oxydation : L'oxydation du groupe alcool tertiaire peut conduire à la formation de cétones ou d'acides carboxyliques.

Substitution : Les réactions de substitution peuvent entraîner le remplacement du groupe fluoroéthyle par d'autres groupes fonctionnels.

Applications de la recherche scientifique

Le this compound a plusieurs applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les réactions d'estérification et de substitution.

Biologie : Investigé pour ses effets sur les processus cellulaires et les interactions avec les récepteurs.

Industrie : Utilisé dans le développement des thérapies inhalées et des bronchodilatateurs.

Mécanisme d'action

Le this compound agit comme un agent anticholinergique en bloquant l'action de l'acétylcholine sur les récepteurs muscariniques dans les muscles lisses des voies respiratoires . Cette inhibition empêche la contraction de ces muscles, conduisant à une bronchodilatation et à une amélioration du flux d'air. La durée d'action prolongée, généralement d'environ 24 heures, le rend approprié pour la thérapie d'entretien .

Applications De Recherche Scientifique

Medicine

Flutropium is predominantly used in the treatment of respiratory conditions. Its anticholinergic properties allow it to effectively suppress bronchospasms by inhibiting acetylcholine at muscarinic receptors.

- Case Study: Inhalation Therapy

Biology

Research on this compound extends to its effects on cellular signaling pathways and receptor interactions. It has been shown to influence various cellular processes:

- Histamine Release Inhibition

- This compound bromide significantly inhibits histamine release from isolated rat mast cells stimulated by antigen, suggesting potential applications in allergy research .

Chemistry

In chemical research, this compound serves as a reference compound for studying anticholinergic agents. Its unique structure allows chemists to explore new synthetic pathways and develop related compounds.

- Synthesis and Analysis

- This compound can be synthesized through a formal condensation reaction involving hydroxy(diphenyl)acetic acid and specific bicyclic compounds. This synthesis method is crucial for producing high-purity samples for research purposes .

Comparative Applications Table

Mécanisme D'action

Flutropium acts as an anticholinergic agent by blocking the action of acetylcholine on muscarinic receptors in the smooth muscle of the airways . This inhibition prevents the contraction of these muscles, leading to bronchodilation and improved airflow. The prolonged duration of action, typically around 24 hours, makes it suitable for maintenance therapy .

Comparaison Avec Des Composés Similaires

Composés similaires

Atropine : Un autre agent anticholinergique utilisé à des fins thérapeutiques similaires.

Ipratropium : Un bronchodilatateur anticholinergique à action courte.

Unicité du Flutropium

Le this compound est unique en raison de sa structure chimique spécifique, qui lui confère une durée d'action plus longue que les autres agents anticholinergiques. Son efficacité dans le traitement des affections respiratoires avec un minimum d'effets secondaires en fait une option thérapeutique précieuse .

Propriétés

Numéro CAS |

754131-59-4 |

|---|---|

Formule moléculaire |

C24H29FNO3+ |

Poids moléculaire |

398.5 g/mol |

Nom IUPAC |

[(1R,5S)-8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate |

InChI |

InChI=1S/C24H29FNO3/c1-26(15-14-25)20-12-13-21(26)17-22(16-20)29-23(27)24(28,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20-22,28H,12-17H2,1H3/q+1/t20-,21+,22?,26? |

Clé InChI |

OATDVDIMNNZTEY-MYWYYWIJSA-N |

SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF |

SMILES isomérique |

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF |

SMILES canonique |

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF |

Key on ui other cas no. |

754131-59-4 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.